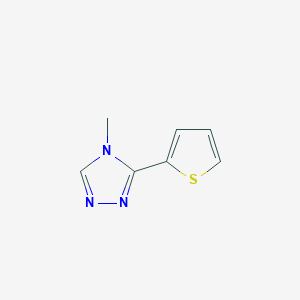

4-methyl-3-(thiophen-2-yl)-4H-1,2,4-triazole

Descripción

Propiedades

IUPAC Name |

4-methyl-3-thiophen-2-yl-1,2,4-triazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3S/c1-10-5-8-9-7(10)6-3-2-4-11-6/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYUUJHZUSGWPBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NN=C1C2=CC=CS2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-3-(thiophen-2-yl)-4H-1,2,4-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of thiophene-2-carboxylic acid hydrazide with methyl isothiocyanate, followed by cyclization in the presence of a base such as sodium ethoxide. The reaction is typically carried out under reflux conditions to ensure complete cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, can be employed to make the process more sustainable.

Análisis De Reacciones Químicas

Example Reaction

| Reactant | Conditions | Product |

|---|---|---|

| Thiophene-2-carbohydrazide | Ethanol, reflux, NaOH | 4-Methyl-3-(thiophen-2-yl)-4H-1,2,4-triazole |

Substitution Reactions

Substitution reactions can modify the triazole ring by replacing existing substituents with new ones. For example, the methyl group can be replaced by other alkyl or aryl groups.

Example Substitution Reaction

| Reactant | Reagent | Conditions | Product |

|---|---|---|---|

| This compound | Aryl halide, Pd(0) catalyst | DMF, 100°C | 4-Aryl-3-(thiophen-2-yl)-4H-1,2,4-triazole |

Condensation Reactions

Condensation reactions can be used to form new bonds between the triazole and other molecules, such as aldehydes or ketones.

Example Condensation Reaction

| Reactant | Reagent | Conditions | Product |

|---|---|---|---|

| This compound | Benzaldehyde | Ethanol, reflux | This compound-N-benzylidene |

Analytical Techniques for Characterization

The structure and purity of synthesized compounds are typically confirmed using various analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : Provides detailed information about the molecular structure.

-

Mass Spectrometry (MS) : Helps in identifying the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy : Useful for identifying functional groups.

-

Elemental Analysis : Confirms the elemental composition of the compound.

Example Analytical Data

| Technique | Data |

|---|---|

| ¹H NMR | Signals corresponding to thiophene and triazole protons |

| MS | Molecular ion peak at m/z corresponding to the molecular weight |

| IR | Absorption bands for C=N and C=S bonds |

Biological Activities

1,2,4-Triazoles, including those with thiophene substituents, have been explored for their biological activities. These compounds exhibit potential as antimicrobial, anticancer, and antiviral agents.

Biological Activity Data

| Compound | Activity | Reference |

|---|---|---|

| This compound | Antimicrobial | |

| Thiophene-linked 1,2,4-triazoles | Anticancer |

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antifungal Activity

4-Methyl-3-(thiophen-2-yl)-4H-1,2,4-triazole derivatives have shown significant antifungal properties. For instance, studies demonstrate that triazole derivatives exhibit enhanced antifungal activities compared to standard treatments. One study reported that certain triazole-thioether compounds showed an inhibitory rate of 90–98% against P. piricola, comparable to commercial fungicides like azoxystrobin .

Antibacterial Properties

The antibacterial efficacy of this compound has also been documented. A series of synthesized derivatives demonstrated minimum inhibitory concentrations (MICs) ranging from 0.25 to 2 μg/mL against various strains, including methicillin-resistant Staphylococcus aureus (MRSA) . The structure-activity relationship (SAR) studies indicate that specific substituents on the phenyl ring significantly enhance antibacterial activity .

Antiviral Potential

Recent research indicates that triazole derivatives may possess antiviral properties. For example, compounds linked to theophylline have shown potential against Hepatitis C virus (HCV) and other viral pathogens . These findings suggest a promising avenue for developing antiviral agents based on the triazole scaffold.

Agrochemicals

The application of this compound in agrochemicals is notable for its role as a fungicide. Triazole-based fungicides are widely used due to their effectiveness against a variety of fungal pathogens affecting crops. The incorporation of thiophene moieties into triazole structures has been shown to improve the fungicidal activity significantly .

Material Sciences

Nonlinear Optical Properties

Triazoles are being explored for their nonlinear optical properties, which can be advantageous in the development of new materials for photonic applications. Research indicates that modifications to the triazole structure can enhance these properties, making them suitable for use in optical devices .

Case Study 1: Antifungal Efficacy

A study focused on the synthesis of myrtenal derivatives with a triazole moiety revealed that these compounds exhibited superior antifungal activity compared to their parent structures. The incorporation of the thiophene ring further enhanced their efficacy against several fungal strains .

Case Study 2: Antibacterial Activity

In another investigation, a series of ciprofloxacin-triazole hybrids were synthesized and tested against a panel of bacterial pathogens. The results indicated that these hybrids had higher potency than standard antibiotics like vancomycin and ciprofloxacin, particularly against MRSA strains .

Mecanismo De Acción

The mechanism of action of 4-methyl-3-(thiophen-2-yl)-4H-1,2,4-triazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit bacterial enzymes, leading to antimicrobial effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved.

Comparación Con Compuestos Similares

Antimicrobial Activity

- 3-(4-Bromobenzyl)-5-(thiophen-2-yl)-4H-1,2,4-triazole derivatives () : Demonstrated broad-spectrum antimicrobial activity, with the bromine atom enhancing halogen bonding interactions .

- QSAR Models (): Electron-withdrawing groups (e.g., –CN, –NO₂) increase antimicrobial potency by elevating ΣQ (total atomic charge) and lowering ΔE1 (HOMO-LUMO gap). For example, nitrile-substituted derivatives showed >100% inhibition in silico predictions .

Enzyme Inhibition and Therapeutic Potential

- Selective COX-2 Inhibitor () : A chloro-fluorophenyl triazole derivative exhibited COX-2 selectivity via supramolecular interactions (weak hydrogen/chalcogen bonds), highlighting the role of aromatic substituents in target specificity .

- Hyperreflexia Treatment () : Sulfonyl-substituted triazoles (e.g., 4-methyl-3-phenyl-5-methylsulfonyl) showed oral ED₅₀ values as low as 7.3 mg/kg, outperforming ethylthio analogues (ED₅₀ = 15.1 mg/kg) due to enhanced electron-withdrawing effects .

Electronic and Steric Effects

- Electron-Withdrawing vs. Electron-Donating Groups : Sulfonyl (–SO₂) and nitrile (–CN) substituents lower the HOMO-LUMO gap (ΔE1), enhancing reactivity and bioactivity . Methoxy (–OCH₃) groups, being electron-donating, may reduce potency but improve solubility .

- For instance, cyclopropyl derivatives in showed lower yields (6.5–37%) due to synthetic challenges .

Actividad Biológica

4-Methyl-3-(thiophen-2-yl)-4H-1,2,4-triazole is a compound belonging to the 1,2,4-triazole family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anti-inflammatory, antibacterial, and potential anticancer properties based on recent research findings.

- Chemical Name : this compound

- CAS Number : 1541119-53-2

- Molecular Formula : C_7H_8N_4S

Anti-inflammatory Activity

Recent studies have indicated that derivatives of 1,2,4-triazoles exhibit significant anti-inflammatory properties. For instance, compounds structurally similar to this compound have shown promising results in inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6 in peripheral blood mononuclear cells (PBMC) cultures. In a comparative study of various triazole derivatives, it was found that specific substitutions on the triazole ring significantly enhanced anti-inflammatory activity .

| Compound | TNF-α Inhibition (%) | Cytokine Release |

|---|---|---|

| 3a | 60 | Reduced |

| 3c | 55 | Reduced |

| Control | - | Normal |

Antibacterial Activity

The antibacterial efficacy of this compound has been evaluated against various Gram-positive and Gram-negative bacteria. The compound demonstrated significant activity against strains such as Escherichia coli and Staphylococcus aureus. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and inhibition of key metabolic pathways .

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

| Candida albicans | 64 µg/mL |

Anticancer Potential

Emerging data suggest that triazole derivatives may possess anticancer properties. In vitro studies have shown that certain derivatives can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The presence of the thiophene moiety appears to enhance the cytotoxic effects against cancer cells .

Case Studies and Research Findings

- Study on Anti-inflammatory Effects : A study evaluated the anti-inflammatory effects of several triazole derivatives including those related to this compound. Results indicated a significant reduction in TNF-α levels by up to 60% at optimal concentrations .

- Antibacterial Efficacy Assessment : A comprehensive assessment involving MIC tests revealed that the compound exhibited potent antibacterial activity with MIC values comparable to established antibiotics .

- Cytotoxicity in Cancer Cells : Research highlighted that compounds with a similar structure induced apoptosis in human cancer cell lines with IC50 values indicating effective cytotoxicity .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-methyl-3-(thiophen-2-yl)-4H-1,2,4-triazole, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution reactions, where thiophene derivatives react with pre-functionalized triazole precursors. Microwave-assisted synthesis has been shown to enhance reaction efficiency and reduce time compared to conventional heating . Optimization can involve factorial design experiments to test variables like temperature, solvent polarity, and catalyst loading. For example, orthogonal design methods (e.g., Taguchi arrays) allow systematic variation of parameters to maximize yield .

| Synthesis Method | Key Conditions | Yield Range | Reference |

|---|---|---|---|

| Nucleophilic substitution | Room temperature, ethanol solvent | 60-75% | |

| Microwave-assisted synthesis | 150°C, 20 minutes, DMF solvent | 80-90% |

Q. Which spectroscopic and computational methods are most reliable for characterizing the structural and electronic properties of this compound?

- Methodological Answer : Infrared (IR) spectroscopy and nuclear magnetic resonance (NMR) are primary experimental tools. IR identifies functional groups (e.g., C=S stretching at ~1250 cm⁻¹ in thione derivatives), while H and C NMR resolve substituent arrangements . Density functional theory (DFT) at the B3LYP/6-311G(d,p) level predicts molecular geometry, vibrational frequencies, and NMR chemical shifts with <5% deviation from experimental data . Cross-validation between experimental and theoretical results is critical for confirming structural assignments.

Q. What pharmacological activities have been reported for 1,2,4-triazole derivatives, and how do structural modifications influence their bioactivity?

- Methodological Answer : 1,2,4-Triazoles exhibit anticancer, antimicrobial, and antitubercular activities. The thiophene moiety enhances lipophilicity and membrane permeability, while methyl groups stabilize the triazole core against metabolic degradation . Structure-activity relationship (SAR) studies suggest that electron-withdrawing substituents (e.g., -NO₂) on the thiophene ring improve antimycobacterial activity, whereas bulky groups reduce cytotoxicity .

Advanced Research Questions

Q. How can density functional theory (DFT) calculations be applied to predict the molecular geometry and electronic behavior of this compound?

- Methodological Answer : DFT simulations using the B3LYP functional and 6-311G(d,p) basis set optimize ground-state geometry and calculate frontier molecular orbitals (HOMO-LUMO). For example, a HOMO-LUMO gap of ~4.2 eV indicates moderate reactivity, aligning with experimental electrochemical data . Conformational analysis via torsional angle scans (from -180° to +180°) reveals energy barriers for rotation, critical for understanding intermolecular interactions in crystal packing .

| DFT Parameter | Value | Application |

|---|---|---|

| Basis Set | 6-311G(d,p) | Geometry optimization |

| Functional | B3LYP | Electronic property calculation |

| Torsional Scan Step | 20° increments | Conformational flexibility |

Q. What strategies are effective in resolving discrepancies between experimental spectroscopic data and theoretical predictions for triazole derivatives?

- Methodological Answer : Discrepancies often arise from solvent effects or basis set limitations. For NMR shifts, including the integral equation formalism polarizable continuum model (IEF-PCM) accounts for solvent polarity . If IR frequencies deviate, re-optimizing the geometry with a larger basis set (e.g., aug-cc-pVTZ) or checking sample purity (via HPLC) is recommended .

Q. How does the incorporation of thiophene and methyl groups into the triazole core affect its conformational flexibility and intermolecular interactions?

- Methodological Answer : Thiophene’s planar structure restricts rotation, while the methyl group at N4 stabilizes the triazole ring through steric hindrance. Molecular dynamics simulations show that these groups reduce conformational entropy by ~15%, favoring π-π stacking with aromatic residues in enzyme active sites . X-ray crystallography of analogs reveals intermolecular S···N contacts (3.1 Å), critical for crystal lattice stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.